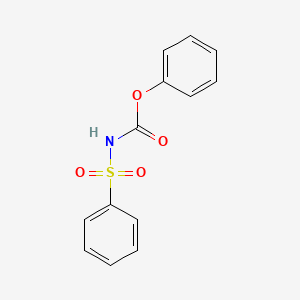

phenyl N-(benzenesulfonyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(benzenesulfonyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(18-11-7-3-1-4-8-11)14-19(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHJNSOWFJORJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(benzenesulfonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with benzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the carbamate. This method offers an economical and efficient route to many compounds of interest .

Industrial Production Methods

Industrial production of phenyl N-(benzenesulfonyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for high yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl carbamates.

Reduction: Reduction reactions can convert the carbamate to the corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl carbamates, while reduction typically produces the corresponding amine .

Scientific Research Applications

Phenyl N-(benzenesulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(benzenesulfonyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis. The compound can be installed and removed under relatively mild conditions, making it versatile for various synthetic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of phenyl N-(benzenesulfonyl)carbamate analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl N-phenylcarbamate (two aromatic rings) exhibits planar rigidity and strong intermolecular hydrogen bonding, whereas tert-butyl N-(benzenesulfonyl)carbamate introduces steric bulk, altering solubility .

- Halogenation Effects : Halogenated derivatives (e.g., 2-chloro-4-fluorophenyl carbamate) show enhanced bioactivity, likely due to increased electronegativity and membrane permeability .

Crystallographic and Spectroscopic Data

- Hydrogen Bonding: Phenyl N-phenylcarbamate forms infinite 1D chains via N–H⋯O interactions, critical for crystal packing . Similar patterns are observed in 3-[(3,4-dichlorophenyl)aminocarbonyl]propionic acid .

- Spectroscopic Confirmation : IR and NMR data (e.g., δH 4.39 for methylene protons in ) validate structures, while MS confirms molecular ion peaks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl N-(benzenesulfonyl)carbamate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling phenyl chloroformate with benzenesulfonamide derivatives under anhydrous conditions. Key steps include:

- Use of a palladium catalyst (e.g., Pd(OAc)₂) for C–N bond formation in cross-coupling reactions .

- Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions.

- Post-reaction purification via column chromatography or recrystallization using ethyl acetate/hexane mixtures.

- Yield optimization is achieved by adjusting stoichiometric ratios (1:1.2 for sulfonamide:chloroformate) and reaction time (12–24 hrs) .

Q. What analytical techniques are recommended for characterizing phenyl N-(benzenesulfonyl)carbamate?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for confirming carbamate and sulfonyl group connectivity; IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment; retention time comparison against standards.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .

Q. What are the primary biological targets and pharmacological applications of phenyl N-(benzenesulfonyl)carbamate derivatives?

- Methodological Answer :

- Enzyme Inhibition : Carbamates act as irreversible inhibitors of serine hydrolases (e.g., acetylcholinesterase) via nucleophilic attack on the active site .

- Anticancer Activity : Structural analogs (e.g., benzodioxole-containing derivatives) disrupt tubulin polymerization, validated via MTT assays in HeLa cells .

- Antimicrobial Screening : MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Pd catalysis in the synthesis of phenyl N-(benzenesulfonyl)carbamate?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to track intermediate formation (e.g., Pd–sulfonamide complexes) .

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition of chloroformate to Pd⁰).

- Isotope Labeling : Use ¹⁵N-labeled benzenesulfonamide to trace N–C bond formation via ESI-MS .

Q. What crystallographic tools are critical for resolving structural ambiguities in phenyl N-(benzenesulfonyl)carbamate derivatives?

- Methodological Answer :

- Software : SHELXL for refining X-ray diffraction data; ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Validation : Check for R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .

- Case Study : Resolve disorder in the sulfonyl group using TWINLAW for twinned crystals .

Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of phenyl N-(benzenesulfonyl)carbamate analogs?

- Methodological Answer :

- SAR Studies :

- Introduce electron-withdrawing groups (e.g., –NO₂) at the para-position of the phenyl ring to enhance enzyme-binding affinity .

- Replace benzenesulfonyl with morpholine sulfonamide to improve water solubility (logP reduction by ~0.5 units) .

- Quantitative Analysis : Correlate Hammett σ values with IC₅₀ data to predict activity trends .

Q. What strategies mitigate side reactions during large-scale synthesis of phenyl N-(benzenesulfonyl)carbamate?

- Methodological Answer :

- Catalyst Optimization : Use Zn/Al/Ce mixed oxides (derived from hydrotalcites) to suppress hydrolysis of the carbamate group .

- Solvent Screening : Replace THF with DMF to stabilize reactive intermediates and reduce dimerization .

- Process Control : Implement flow chemistry for precise temperature and residence time management .

Q. How can researchers address discrepancies in reported biological activity data for phenyl N-(benzenesulfonyl)carbamate derivatives?

- Methodological Answer :

- Data Normalization : Standardize assay protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Purity Verification : Use LC-MS to confirm >95% purity and rule out degradation products (e.g., hydrolyzed carbamates) .

- Meta-Analysis : Apply multivariate regression to account for variables like cell line heterogeneity and solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.